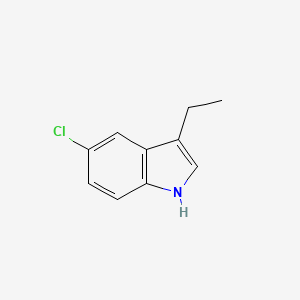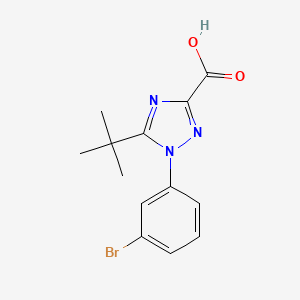![molecular formula C13H18FN3O3 B13211737 tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate CAS No. 1193390-66-7](/img/structure/B13211737.png)
tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate: is a chemical compound with the molecular formula C13H18FN3O3. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves several stepsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is known to form strong hydrogen bonds with target proteins, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .
Comparison with Similar Compounds
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate can be compared with similar compounds such as:
tert-butyl (4-fluorophenyl)carbamate: This compound lacks the hydroxycarbamimidoyl group, making it less effective in forming hydrogen bonds with target proteins.
tert-butyl (4-bromobutyl)carbamate: This compound has a different substituent on the phenyl ring, leading to different chemical properties and reactivity.
The uniqueness of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate lies in its specific functional groups, which provide distinct reactivity and interaction capabilities.
Properties
CAS No. |
1193390-66-7 |
|---|---|
Molecular Formula |
C13H18FN3O3 |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18) |
InChI Key |
OBGKFZGAXUKVGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


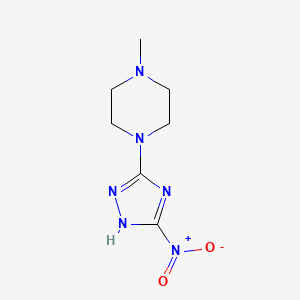

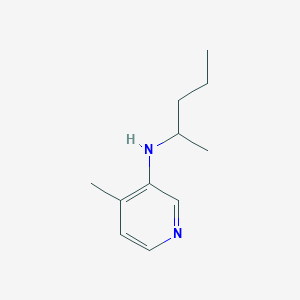
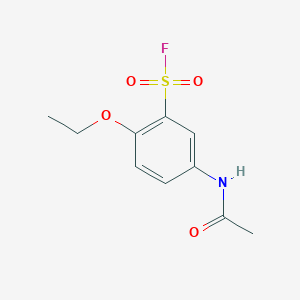
![2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13211672.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211685.png)
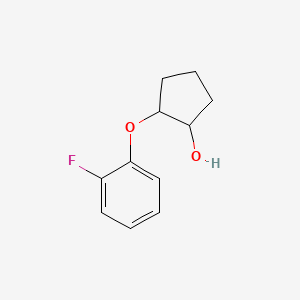
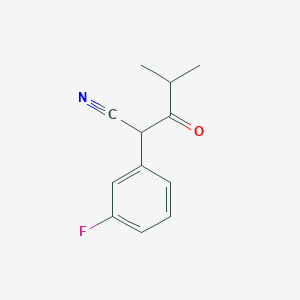
![(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
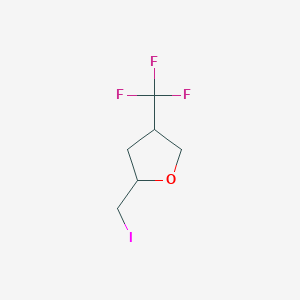
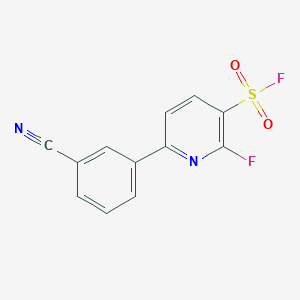
![(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13211732.png)
